1-(3-isopropoxybenzoyl)azepane
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Description
Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom. They are key intermediates in synthetic chemistry and have found important applications in biology as novel inhibitors, antidiabetics, anticancer agents, and DNA binding reagents .
Synthesis Analysis
The synthesis of azepanes can be achieved through various methods. One approach involves the use of Pd/LA-catalyzed reactions, which proceed smoothly under extremely mild conditions with ample reaction scope . Another strategy involves preparing complex azepanes from simple nitroarenes by photochemical dearomative ring expansion centered on the conversion of the nitro group into a singlet nitrene .Molecular Structure Analysis
The molecular structure of azepanes is characterized by a seven-membered ring containing one nitrogen atom . The exact structure of “1-(3-isopropoxybenzoyl)azepane” would depend on the specific arrangement of the isopropoxybenzoyl group within the azepane ring.Chemical Reactions Analysis
Azepanes can undergo various chemical reactions. For instance, they can be synthesized from simple nitroarenes through a photochemical dearomative ring expansion . Additionally, Pd/LA-catalyzed reactions can be used to synthesize non-fused N-aryl azepane derivatives .Future Directions
Properties
IUPAC Name |
azepan-1-yl-(3-propan-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13(2)19-15-9-7-8-14(12-15)16(18)17-10-5-3-4-6-11-17/h7-9,12-13H,3-6,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJPDQAFZIYHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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